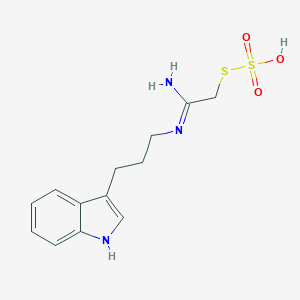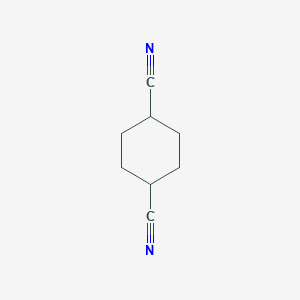
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)-: is an organic compound with the molecular formula C20H20N2 N,N’-Bis(2-methylphenyl)-1,4-benzenediamine . This compound is primarily used as an antioxidant in the rubber industry, where it helps to prevent the aging and degradation of rubber products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves the condensation of ortho-toluidine and aniline in the presence of a catalyst such as iron trichloride . The reaction is typically carried out in a condensation reaction still, where the raw materials are mixed and heated under controlled conditions. The process involves several steps, including washing, distillation, sedimentation, and pelletizing .
Industrial Production Methods:
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high purity and yield. The raw materials are carefully measured and mixed, and the reaction conditions are closely monitored to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling . These reactions enable the formation of complex molecular structures. The compound acts as a chemical intermediate, facilitating the creation of diverse organic molecules .
Comparison with Similar Compounds
- N,N’-Bis(1-methylheptyl)-1,4-benzenediamine
- N,N’-Bis(2-methylpropyl)-1,4-benzenediamine
- N-(2-Methylbenzyl)-N’-phenyl-1,4-benzenediamine
Comparison:
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits superior antioxidant properties, making it particularly valuable in the rubber industry .
Properties
CAS No. |
15017-02-4 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3 |
InChI Key |
MDZBMZIJIUEQJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
Key on ui other cas no. |
15017-02-4 |
physical_description |
OtherSolid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















